molecular formula C19H28Cl2N2O B13755206 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 5231-42-5

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13755206
CAS No.: 5231-42-5
M. Wt: 371.3 g/mol
InChI Key: AXUCQKCDOGCBHM-UHFFFAOYSA-N
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Description

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride can be achieved through several synthetic routes. One common method involves the classical Fischer indole synthesis, which is conducted by reacting indole-fused cycloheptanone with hydrazines . Another method involves the condensation reaction to build the seven-membered ring structure . Additionally, a new route has been reported that synthesizes this compound through intramolecular oxidative coupling of 1,3-di(1H-indol-3-yl)propanes in the presence of phenyliodine(III)bis(trifluoroacetate) (PIFA), DDQ, and TMSCl with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of hypervalent iodine reagents, such as PIFA, is particularly advantageous due to their high reactivity and selectivity .

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

5231-42-5

Molecular Formula

C19H28Cl2N2O

Molecular Weight

371.3 g/mol

IUPAC Name

dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yloxy)propyl]azanium;dichloride

InChI

InChI=1S/C19H26N2O.2ClH/c1-14(13-21(2)3)22-19-15-9-5-4-6-11-17(15)20-18-12-8-7-10-16(18)19;;/h7-8,10,12,14H,4-6,9,11,13H2,1-3H3;2*1H

InChI Key

AXUCQKCDOGCBHM-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-]

Origin of Product

United States

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